

# Spectroscopic comparison of 2-Allylisooindoline-1,3-dione with its starting materials

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## Compound of Interest

Compound Name: 2-Allylisooindoline-1,3-dione

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## A Spectroscopic Comparison of 2-Allylisooindoline-1,3-dione with Its Starting Materials

This guide provides a detailed spectroscopic comparison of the synthetic product, **2-Allylisooindoline-1,3-dione**, with its starting materials, phthalimide and allyl bromide. The comparison is based on infrared (IR) spectroscopy, proton nuclear magnetic resonance (<sup>1</sup>H NMR), and carbon-13 nuclear magnetic resonance (<sup>13</sup>C NMR) data. This information is valuable for researchers, scientists, and professionals in drug development for reaction monitoring and product characterization.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of phthalimide, allyl bromide, and their reaction product, **2-Allylisooindoline-1,3-dione**.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Functional Group Assignment
Phthalimide	3200-3000 (broad), 1770-1715 (strong, multiple bands), 1610, 1470	N-H stretch (imide), C=O stretch (imide, asymmetric and symmetric), C=C stretch (aromatic)
Allyl Bromide	3080, 2980, 1640, 980, 920, 690-515	=C-H stretch, C-H stretch (sp <sup>3</sup> ), C=C stretch, =C-H bend (out-of-plane), C-Br stretch[1] [2][3]
2-Allylisooindoline-1,3-dione	3080, 2980, 1770-1715 (strong, multiple bands), 1645, 1610, 1470	=C-H stretch, C-H stretch (sp <sup>3</sup> ), C=O stretch (imide, asymmetric and symmetric), C=C stretch, C=C stretch (aromatic)

Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Phthalimide	7.7-7.9	multiplet	4H	Aromatic protons
~8.2 (broad singlet)	broad singlet	1H		N-H proton
Allyl Bromide	3.93	doublet	2H	-CH <sub>2</sub> -Br
5.15	doublet	1H		=CH <sub>2</sub> (cis)
5.30	doublet	1H		=CH <sub>2</sub> (trans)
6.02	multiplet	1H		-CH=
2-Allylisooindoline-1,3-dione	4.3	doublet	2H	N-CH <sub>2</sub> -
5.2	doublet	1H		=CH <sub>2</sub> (cis)
5.3	doublet	1H		=CH <sub>2</sub> (trans)
5.8	multiplet	1H		-CH=
7.7-7.9	multiplet	4H		Aromatic protons

Table 3: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
Phthalimide	123.8, 132.1, 134.5, 167.2	Aromatic CH, Aromatic quaternary C, Aromatic CH, C=O
Allyl Bromide	33.5, 117.9, 134.2	-CH <sub>2</sub> -Br, =CH <sub>2</sub> , -CH=
2-Allylisooindoline-1,3-dione	40.5, 117.5, 123.5, 132.0, 134.0, 134.2, 167.5	N-CH <sub>2</sub> -, =CH <sub>2</sub> , Aromatic CH, Aromatic quaternary C, Aromatic CH, -CH=, C=O

## Experimental Protocols

### Synthesis of 2-Allylisooindoline-1,3-dione

This protocol is a general method for the N-alkylation of phthalimide.[\[4\]](#)[\[5\]](#)[\[6\]](#)

#### Materials:

- Phthalimide
- Allyl bromide
- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- Water
- Ethanol

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phthalimide (1 equivalent), potassium carbonate (1.5 equivalents), and DMF.
- Stir the mixture at room temperature for 15 minutes.
- Add allyl bromide (1.2 equivalents) dropwise to the suspension.
- Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice-cold water with stirring.
- Filter the resulting precipitate, wash with cold water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to obtain pure **2-Allylisooindoline-1,3-dione**.

## Spectroscopic Analysis

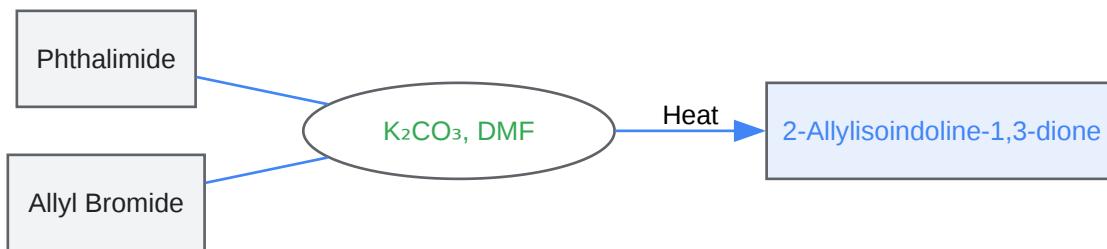
**Infrared (IR) Spectroscopy:** IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on an NMR spectrometer.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- **Data Acquisition:** Acquire the spectra at a specific frequency (e.g., 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ ). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

## Synthesis Workflow

The following diagram illustrates the synthesis of **2-Allylisooindoline-1,3-dione** from phthalimide and allyl bromide.



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